molecular formula C13H12N2O3 B2561584 Furan-3-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 1904305-34-5

Furan-3-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Cat. No. B2561584
CAS RN: 1904305-34-5
M. Wt: 244.25
InChI Key: NYBLPJRPEIESDN-UHFFFAOYSA-N
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Description

Furan-3-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone, also known as AZD-8055, is a highly potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase. mTOR is a critical regulator of cell growth, proliferation, and survival, and its dysregulation has been implicated in a variety of diseases, including cancer, metabolic disorders, and neurodegenerative diseases. AZD-8055 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Evaluation

One significant application involves the microwave-assisted synthesis of novel pyrazoline and methanone derivatives, which are evaluated for their anti-inflammatory and antibacterial activities. This method offers advantages in terms of higher yields, environmental friendliness, and shorter reaction times compared to conventional heating methods. Compounds synthesized through this process, particularly those involving furan derivatives, have shown promising anti-inflammatory and antibacterial properties, underscoring their potential in drug discovery and development (Ravula et al., 2016).

Novel Heterocyclization Approaches for Polysubstituted Furans

Research into the synthesis of polysubstituted furans via novel and efficient heterocyclization approaches has also been highlighted. Such methodologies facilitate the creation of complex furan derivatives, including those with pyridinyl methanone structures, through catalyst-free, one-pot synthesis processes. These advances are pivotal for the generation of compounds with potential applications in various fields, including materials science and pharmacology (Damavandi et al., 2012).

Solid Acid Catalysts for Cyclopentenone Synthesis

The application of solid acid catalysts, such as phosphomolybdic acid, in the synthesis of trans-4,5-disubstituted cyclopentenone derivatives from furan derivatives illustrates another research direction. This process highlights the efficiency of such catalysts in organic transformations, offering high selectivity and good yields in short reaction times. These findings have implications for the synthesis of complex organic molecules with potential utility in various chemical industries (Reddy et al., 2012).

Enzyme-catalyzed Oxidation for Polymer Production

Furthermore, the enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA) represents an application in sustainable chemistry and materials science. FDCA is a biobased platform chemical for the production of polymers. The use of enzymes for this conversion process is notable for its high yield and ambient condition operations, offering a green alternative to chemical routes for polymer precursor synthesis (Dijkman et al., 2014).

properties

IUPAC Name

furan-3-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c16-13(10-3-5-17-9-10)15-7-12(8-15)18-11-2-1-4-14-6-11/h1-6,9,12H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBLPJRPEIESDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=COC=C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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